molecular formula C8H8BrNO4 B1395588 Ethyl 5-bromo-4,6-dihydroxynicotinate CAS No. 89978-58-5

Ethyl 5-bromo-4,6-dihydroxynicotinate

Cat. No.: B1395588
CAS No.: 89978-58-5
M. Wt: 262.06 g/mol
InChI Key: HRARPHZHORYBEK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 5-bromo-4,6-dihydroxynicotinate typically involves the bromination of 4,6-dihydroxynicotinic acid followed by esterification with ethanol. The reaction conditions often require the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 5-bromo-4,6-dihydroxynicotinate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-bromo-4,6-dihydroxynicotinate has several scientific research applications:

Mechanism of Action

The mechanism by which Ethyl 5-bromo-4,6-dihydroxynicotinate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Ethyl 5-bromo-4,6-dihydroxynicotinate can be compared with similar compounds such as:

    Ethyl 5-chloro-4,6-dihydroxynicotinate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 5-bromo-4-hydroxy-2,6-dimethylnicotinate: Similar structure but with additional methyl groups.

    Ethyl 5-bromo-4-hydroxy-2,6-dimethylnicotinate: Similar structure but with different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 5-bromo-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4/c1-2-14-8(13)4-3-10-7(12)5(9)6(4)11/h3H,2H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRARPHZHORYBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716026
Record name Ethyl 5-bromo-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89978-58-5
Record name Ethyl 5-bromo-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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